(S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine
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Overview
Description
(S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine is a chiral compound with a complex structure that includes a chlorobenzylidene group and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Epoxidation: The benzylidene intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Diols or other oxygenated derivatives.
Reduction: The corresponding amine.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
(S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
®-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine: The enantiomer of the compound, which may have different biological activity.
N-Benzylidene-1-(oxiran-2-yl)methanamine: A similar compound without the chlorine substituent.
N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine: A compound with a similar structure but lacking the chiral center.
Uniqueness
(S)-(E,Z)-N-4-Chlorobenzylidene-1-(oxiran-2-yl)methanamine is unique due to its chiral nature and the presence of both a benzylidene group and an oxirane ring. This combination of structural features imparts specific reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[[(2S)-oxiran-2-yl]methyl]methanimine |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-5,10H,6-7H2/t10-/m0/s1 |
InChI Key |
SHNUNMVXBNGGDU-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](O1)CN=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(O1)CN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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